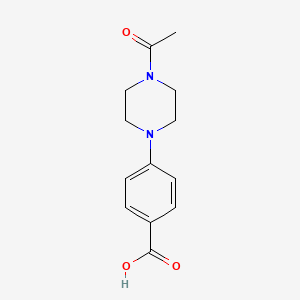
N-(2-benzoylphenyl)-2-chloroacetamide
描述
N-(2-Benzoylphenyl)-2-chloroacetamide is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoylphenyl)-2-chloroacetamide typically involves the acylation of 2-amino-benzophenone with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Amino-benzophenone+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product .
化学反应分析
Types of Reactions: N-(2-Benzoylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetamide group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The benzoyl group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Corresponding substituted amides or thioamides.
Hydrolysis: 2-Benzoylphenylamine and chloroacetic acid.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
科学研究应用
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of N-(2-benzoylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies .
相似化合物的比较
N-(2-Benzoylphenyl)acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
N-(2-Benzoylphenyl)oxalamate: Contains an oxalamate group, which can form three-center hydrogen bonds, unlike the chloroacetamide group.
N-(2-Benzoylphenyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns in substitution reactions.
Uniqueness: N-(2-Benzoylphenyl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for studying enzyme inhibition and developing bioactive molecules.
属性
IUPAC Name |
N-(2-benzoylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMNRRQRDQNAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366413 | |
| Record name | N-(2-benzoylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23207-75-2 | |
| Record name | N-(2-benzoylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


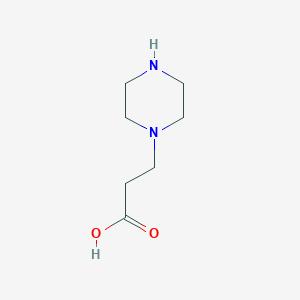
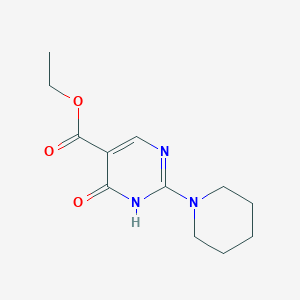
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1363797.png)

![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)
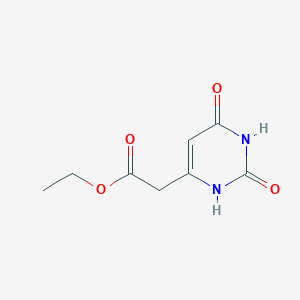
![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)
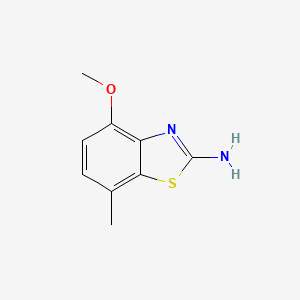
![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)
![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)

![4-[4-(2-Methylpropyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363830.png)
![4-[4-(2-methylpropyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B1363831.png)
